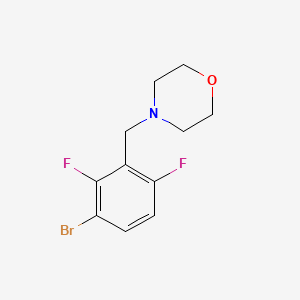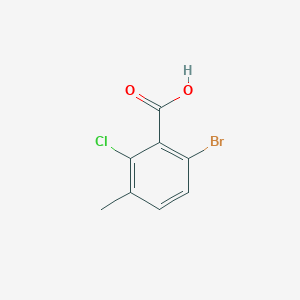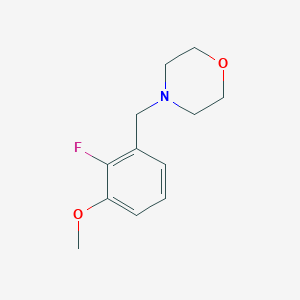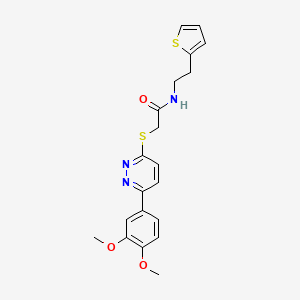
6-Bromo-2-chloro-3-methylbenzyl alcohol
Overview
Description
“6-Bromo-2-chloro-3-methylbenzyl alcohol” is a chemical compound with the CAS Number: 1428234-79-0 . It has a molecular weight of 235.51 . The IUPAC name for this compound is (6-bromo-2-chloro-3-methylphenyl)methanol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “6-Bromo-2-chloro-3-methylbenzyl alcohol” is 1S/C8H8BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“6-Bromo-2-chloro-3-methylbenzyl alcohol” is a solid at room temperature . It has a molecular weight of 235.51 . Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules .Scientific Research Applications
1. Dehalogenation Studies
6-Bromo-2-chloro-3-methylbenzyl alcohol may be involved in dehalogenation processes. Omori and Alexander (1978) studied the bacterial and spontaneous dehalogenation of organic compounds, highlighting the role of certain organisms in dehalogenating compounds such as brominated and chlorinated ones. This research suggests a potential environmental application for 6-Bromo-2-chloro-3-methylbenzyl alcohol in bioremediation and understanding microbial interactions with halogenated compounds (Omori & Alexander, 1978).
2. Solid Solution Landscapes
Romasanta et al. (2017) explored binary and ternary solid solutions of compounds including p-methylbenzyl alcohol, a structurally related compound to 6-Bromo-2-chloro-3-methylbenzyl alcohol. Their research provides insights into the physical and chemical behaviors of such substances, which could be relevant for similar bromo-chloro-methylbenzyl alcohols in material science applications (Romasanta et al., 2017).
3. Pharmacological Derivatives
The synthesis and characterization of pharmacologically active benzo[b]thiophen derivatives, including 4- and 6-halogeno-derivatives of N-2-chloroethyl-N-ethyl-3-aminomethylbenzo[b]thiophen hydrochloride, as studied by Chapman, Clarke, and Sawhney (1968), indicate the chemical utility of halogenated benzyl alcohols in drug development. These findings could be relevant for 6-Bromo-2-chloro-3-methylbenzyl alcohol as a precursor or analog in similar pharmacological research (Chapman, Clarke, & Sawhney, 1968).
4. Algae-Derived Bromo-Compounds
Research on bromo-compounds from the red alga Lenormandia prolifera by Saenger, Pedersen, and Rowan (1976) and Xu et al. (2004) on dibenzyl bromophenols from brown alga provides an ecological perspective on halogenated compounds, including bromo-chloro variants. These studies could offer insights into the natural occurrence and ecological roles of compounds like 6-Bromo-2-chloro-3-methylbenzyl alcohol (Saenger, Pedersen, & Rowan, 1976), (Xu et al., 2004).
Safety and Hazards
properties
IUPAC Name |
(6-bromo-2-chloro-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIANKSUJNYEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-methylbenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B3240111.png)
![4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine](/img/structure/B3240137.png)











![2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B3240214.png)